molecular formula C12H15BrFNO B15205014 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine

Cat. No.: B15205014
M. Wt: 288.16 g/mol
InChI Key: DPULGGCHGJQPMP-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H15BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both bromine and fluorine substituents on a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethylpyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor binding studies.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:

  • 1-(2-(4-Chloro-2-fluorophenoxy)ethyl)pyrrolidine
  • 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine
  • 1-(2-(4-Bromo-2-methylphenoxy)ethyl)pyrrolidine

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly impact their chemical properties, reactivity, and potential applications. The unique combination of bromine and fluorine in this compound makes it distinct and valuable for specific research purposes.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C12H15BrFNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2

InChI Key

DPULGGCHGJQPMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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